molecular formula C12H21N3O5S B12690554 N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate CAS No. 93777-80-1

N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate

Cat. No.: B12690554
CAS No.: 93777-80-1
M. Wt: 319.38 g/mol
InChI Key: BCKYNWBJARDSAD-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate is a chemical compound known for its unique structure and properties. It is a trialkylammonium salt that has found applications in various fields, including chemistry, biology, and industry. This compound is characterized by its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate typically involves the reaction of N,N,N-trimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N,N-trimethylaniline+methyl isocyanateN,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate\text{N,N,N-trimethylaniline} + \text{methyl isocyanate} \rightarrow \text{this compound} N,N,N-trimethylaniline+methyl isocyanate→N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows it to participate in various chemical reactions, making it a versatile reagent. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethylanilinium chloride
  • N,N,N-Trimethylanilinium bromide
  • N,N,N-Trimethylanilinium iodide

Comparison

Compared to these similar compounds, N,N,N-Trimethyl-4-(((methylamino)carbonyl)amino)anilinium methyl sulphate exhibits unique reactivity due to the presence of the methylamino carbonyl group. This additional functional group enhances its versatility and makes it suitable for a broader range of applications .

Properties

CAS No.

93777-80-1

Molecular Formula

C12H21N3O5S

Molecular Weight

319.38 g/mol

IUPAC Name

dimethyl-[4-[methyl(methylcarbamoyl)amino]phenyl]azanium;methyl sulfate

InChI

InChI=1S/C11H17N3O.CH4O4S/c1-12-11(15)14(4)10-7-5-9(6-8-10)13(2)3;1-5-6(2,3)4/h5-8H,1-4H3,(H,12,15);1H3,(H,2,3,4)

InChI Key

BCKYNWBJARDSAD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=CC=C(C=C1)[NH+](C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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